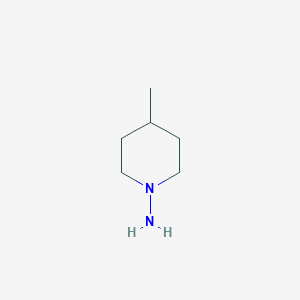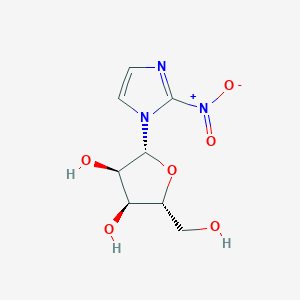
Butyl 2,4-dinitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,4-dinitrophenyl carbonate, also known as DNP-Butyl, is a chemical compound that is widely used in scientific research. It belongs to the class of dinitrophenyl carbamates and is used as a labeling reagent for proteins and peptides. The chemical structure of DNP-Butyl consists of a butyl chain attached to a dinitrophenyl group and a carbamate group. This compound is highly reactive and can form covalent bonds with amino acids in proteins and peptides.
Mécanisme D'action
The mechanism of action of Butyl 2,4-dinitrophenyl carbonate involves the formation of covalent bonds between the carbamate group of Butyl 2,4-dinitrophenyl carbonate and the amino acids in proteins and peptides. This labeling technique is specific to certain amino acid residues such as lysine and histidine, which can be selectively labeled using Butyl 2,4-dinitrophenyl carbonate. The labeling reaction is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures.
Effets Biochimiques Et Physiologiques
Butyl 2,4-dinitrophenyl carbonate is a labeling reagent and does not have any direct biochemical or physiological effects. However, the labeled proteins and peptides can be used to study various biochemical and physiological processes such as protein-protein interactions, protein folding, and protein localization in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Butyl 2,4-dinitrophenyl carbonate as a labeling reagent include its high reactivity and specificity towards certain amino acid residues. This labeling technique is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures. The limitations of using Butyl 2,4-dinitrophenyl carbonate include its potential toxicity and the possibility of non-specific labeling of proteins and peptides.
Orientations Futures
There are several future directions for the use of Butyl 2,4-dinitrophenyl carbonate in scientific research. One direction is the development of new labeling techniques using Butyl 2,4-dinitrophenyl carbonate for specific amino acid residues. Another direction is the application of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein-protein interactions in complex biological systems. Additionally, the use of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein folding and protein stability is an area of active research.
Méthodes De Synthèse
The synthesis of Butyl 2,4-dinitrophenyl carbonate involves the reaction of butyl chloroformate with 2,4-dinitrophenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and efficient and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Butyl 2,4-dinitrophenyl carbonate is widely used in scientific research as a labeling reagent for proteins and peptides. It can be used to label specific amino acid residues in proteins and peptides, which can be detected by various analytical techniques such as mass spectrometry and fluorescence spectroscopy. This labeling technique is useful for studying protein-protein interactions, protein folding, and protein localization in cells.
Propriétés
Numéro CAS |
15741-91-0 |
|---|---|
Nom du produit |
Butyl 2,4-dinitrophenyl carbonate |
Formule moléculaire |
C11H12N2O7 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
butyl (2,4-dinitrophenyl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




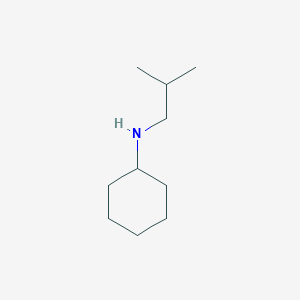
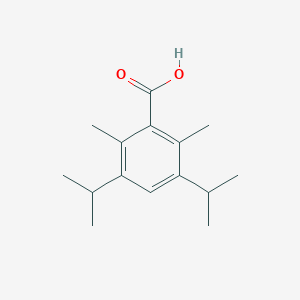
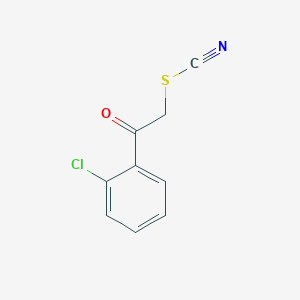
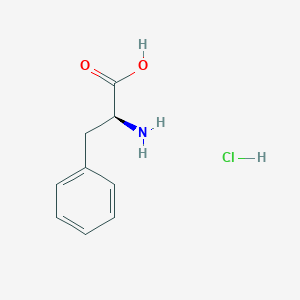



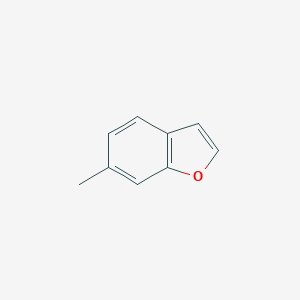
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
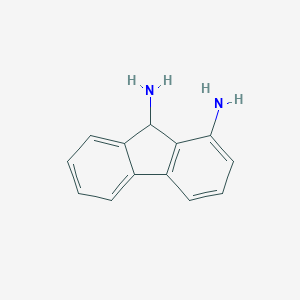
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
